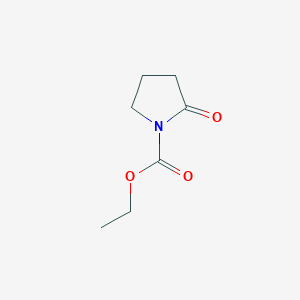

Ethyl 2-oxopyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUZUJSDKZPWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284132 | |

| Record name | ethyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4036-03-7 | |

| Record name | NSC35833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Oxopyrrolidine 1 Carboxylate

Classical Approaches to N-Acylation of Pyrrolidinone

The introduction of an acyl group onto the nitrogen atom of a pyrrolidinone ring is a fundamental transformation in the synthesis of a wide range of functionalized compounds. Classical methods for this N-acylation often involve the reaction of pyrrolidinone with an acylating agent in the presence of a base. These methods, while robust, typically require stoichiometric amounts of reagents and can sometimes lead to challenges in product purification.

A common approach involves the use of acyl halides or anhydrides. For instance, the reaction of pyrrolidinone with an acyl chloride, such as trichloroacetyl chloride, in an anhydrous ether solution serves as a primary step in the synthesis of various pyrrole (B145914) derivatives. orgsyn.org The resulting N-acylated intermediate can then undergo further transformations. The choice of base is crucial in these reactions to deprotonate the pyrrolidinone nitrogen, facilitating the nucleophilic attack on the acylating agent.

While effective, these classical approaches can be limited by the harsh reaction conditions and the generation of stoichiometric byproducts, prompting the development of more efficient and milder synthetic strategies.

Contemporary Synthetic Strategies for N-Alkoxycarbonylation

Modern synthetic methods have increasingly focused on improving the efficiency, selectivity, and environmental footprint of N-alkoxycarbonylation reactions. These strategies often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Methods in the Synthesis of Ethyl 2-oxopyrrolidine-1-carboxylate

Catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, lower catalyst loadings, and improved atom economy. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carboxylic acid derivatives. rsc.org These reactions can convert unsaturated compounds, carbon monoxide, and alcohols into valuable products like this compound. The design of ligands that fine-tune the properties of the metal center is a key area of research, influencing both the activity and selectivity of the catalytic process. rsc.org

For instance, the palladium-catalyzed alkoxycarbonylation of terminal alkynes can be regioselectively controlled by the choice of nucleophile. researchgate.net While amines tend to favor the formation of gem-isomers, alcohols like methanol (B129727) predominantly yield the trans-α,β-unsaturated esters. researchgate.net This highlights the nuanced control achievable through catalytic systems. The development of ligands with integrated bases can further enhance catalyst durability and performance by facilitating key steps in the catalytic cycle. rsc.org

Enzymatic catalysis also presents a green and highly selective alternative. Biocatalytic transamination or keto-reduction of N-protected 3-pyrrolidinones can provide optically pure N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines, respectively. nih.gov These enzymatic methods operate under mild conditions and offer excellent stereocontrol.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a growing trend in the synthesis of this compound and related compounds. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in some cases. For example, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from 2-diazo-3-oxoalkanoates and 2-arylaziridines can be efficiently achieved under microwave irradiation. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Formation

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that are often fine-tuned include temperature, solvent, reaction time, and the choice of catalyst and reagents.

In a model reaction for the synthesis of an oxazoline (B21484) derivative, the temperature was systematically increased from 110 °C to 140 °C, resulting in a corresponding increase in product yield from 41% to 70%. nih.gov Further optimization revealed that a reaction temperature of 130 °C in 1,2-dichloroethane (B1671644) provided a slightly higher yield than at 140 °C. nih.gov The choice of solvent also plays a significant role, with 1,2-dichloroethane showing better solubility for the substrates compared to toluene (B28343) in this particular reaction. nih.gov

Microwave heating has been demonstrated to significantly reduce reaction times. In the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, the reaction was completed in just 20 minutes under microwave irradiation at 130 °C. nih.gov The concentration of reactants and the specific catalyst system employed are also crucial variables that are systematically investigated to achieve optimal outcomes.

Table 1: Optimization of Reaction Conditions for a Model Reaction nih.gov

| Entry | Temperature (°C) | Solvent | Time (min) | Yield (%) |

| 1 | 110 | DCE | 30 | 41 |

| 2 | 120 | DCE | 30 | 64 |

| 3 | 130 | DCE | 20 | 68 |

| 4 | 140 | DCE | 20 | 70 |

DCE: 1,2-dichloroethane. Yields were determined by ¹H NMR.

Chemo- and Regioselectivity in the Functionalization of Pyrrolidinone with Carbamate (B1207046) Moieties

Controlling chemo- and regioselectivity is a significant challenge in the functionalization of pyrrolidinone, particularly when introducing carbamate moieties. The pyrrolidinone ring possesses multiple reactive sites, and selective reaction at the nitrogen atom is often the desired outcome.

In the context of synthesizing spiro[pyrrolidine-2,3′-oxindoles], the reaction between isatin (B1672199) and an amino acid can lead to the formation of two possible intermediates. mdpi.com However, one intermediate is often found to be more stable, leading to a regioselective product. mdpi.com The choice of reactants and reaction conditions can influence which regioisomer is predominantly formed.

The [3+2] cycloaddition reaction is a powerful method for constructing the pyrrolidine (B122466) ring with control over stereochemistry. nih.gov In the synthesis of a highly substituted N-acylpyrrolidine, a [3+2] cycloaddition of methyl acrylate (B77674) and an imino ester was catalyzed by a complex of silver acetate (B1210297) and a cinchona alkaloid. nih.gov This approach achieved complete diastereomeric control and high enantiomeric control. nih.gov The hydroxyl group of the alkaloid was found to be critical for the observed enantioselectivities. nih.gov This demonstrates how careful selection of a chiral catalyst can direct the stereochemical outcome of the reaction, a key aspect of chemo- and regioselectivity.

Reactivity and Reaction Mechanisms of Ethyl 2 Oxopyrrolidine 1 Carboxylate

Reactions Involving the N-Carbamate Moiety

The N-carbamate portion of the molecule is a key site for chemical reactions, including removal of the protective group (decarboxylation and cleavage) and substitution reactions.

Decarboxylation involves the removal of the carbamate (B1207046) group with the loss of carbon dioxide. This process is distinct from simple hydrolytic or acidic cleavage of the N-C(O) bond. While direct decarboxylation of ethyl 2-oxopyrrolidine-1-carboxylate is not commonly reported, related mechanisms provide insight into potential pathways.

One plausible pathway involves the initial hydrolysis of the carbamate ester to a carbamic acid intermediate. Carbamic acids are notoriously unstable and spontaneously decarboxylate to yield the corresponding amine (in this case, 2-pyrrolidinone) and carbon dioxide. masterorganicchemistry.com This process is often the final step in reactions like the Curtius and Hofmann rearrangements, where a carbamic acid is generated in situ and rapidly loses CO2. masterorganicchemistry.com

Another approach is catalyzed decarboxylation. For instance, N-alkylpyroglutamic acids, structurally similar to the hydrolyzed intermediate of the title compound, can be decarboxylated using a Palladium (Pd) catalyst at high temperatures (250 °C) to yield N-alkyl-2-pyrrolidones. rsc.org This suggests that transition-metal catalysis could facilitate the decarboxylation of the corresponding N-carboxy-2-pyrrolidinone intermediate under specific conditions. Electrochemical methods have also been employed for the oxidative decarboxylation of carboxylic acids to generate radical intermediates, a strategy that could potentially be adapted for carbamic acid derivatives. nih.gov

The general mechanism for the decarboxylation of a related β-keto acid involves a cyclic, six-membered transition state where the carbonyl oxygen abstracts the carboxylic proton, leading to a concerted cleavage of the C-C bond and formation of an enol and CO2. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com A similar intramolecularly assisted mechanism could be envisioned for the thermal decarboxylation of N-carboxy-2-pyrrolidinone, should it be formed.

The carbonyl carbon of the ethyl carbamate group is electrophilic and susceptible to attack by nucleophiles. This can lead to substitution reactions where the ethoxy group is displaced, resulting in the formation of new N-pyrrolidinone derivatives.

This reactivity is harnessed in peptide synthesis, where related activating agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) are used to form peptide bonds. nih.govsigmaaldrich.com In these reactions, a carboxylate attacks the activated carbamate, leading to a mixed anhydride (B1165640) that is then attacked by an amine nucleophile. nih.govrsc.org Although this is an intermolecular example, it demonstrates the susceptibility of the N-ethoxycarbonyl group to nucleophilic attack.

Aminolysis, the reaction with an amine, can convert the ethyl carbamate into a urea (B33335) derivative. Similarly, hydrolysis (attack by water) or alcoholysis (attack by an alcohol) can occur, typically under acidic or basic catalysis, leading to the cleavage of the carbamate group, as discussed in the next section.

The N-ethoxycarbonyl group serves as a protecting group for the lactam nitrogen. Its removal, or deprotection, regenerates the N-H bond of 2-pyrrolidinone (B116388) and is a crucial step in many synthetic sequences. The strategies for cleaving this group are similar to those used for the widely employed tert-butyloxycarbonyl (Boc) group. nih.gov

Common deprotection methods are summarized in the table below.

| Method | Reagents | Conditions | Notes |

| Acidic Hydrolysis | Strong acids (e.g., TFA, HCl) | Typically in an organic solvent like dichloromethane (B109758) (DCM) or dioxane at room temperature. nih.gov | This is a very common and effective method. The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by water or the conjugate base, leading to cleavage. |

| Base Hydrolysis | Strong bases (e.g., NaOH, KOH) | Aqueous or alcoholic solutions, often with heating. | Saponification of the ester leads to an unstable carbamate salt that decomposes. |

| Metal-Catalyzed | Lewis acids (e.g., FeCl₃, ZnBr₂) | Often in aprotic solvents like DCM. mdpi.comfishersci.co.uk | The Lewis acid coordinates to the carbonyl oxygen, activating the group for cleavage. |

| Thermally-Induced | Heat | High temperatures, sometimes under specific conditions. nih.gov | Thermolysis can lead to deprotection, although it may require harsh conditions that are not compatible with sensitive molecules. |

| Solvent-Free | Iodine (catalytic), Silica Gel | Mechanochemical methods (ball milling) or heating under reduced pressure. nih.govresearchgate.net | These represent environmentally benign alternatives to traditional solvent-based methods. researchgate.net |

For example, the deprotection of N-Boc groups, which is mechanistically similar, can be achieved using oxalyl chloride in methanol (B129727) at room temperature. nih.gov This method generates HCl in situ, which then catalyzes the cleavage. Deprotection can also be accomplished using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as both the solvent and the catalyst. mdpi.com

Transformations of the Pyrrolidinone Ring System

The N-ethoxycarbonyl group activates the lactam amide bond, making the pyrrolidinone ring susceptible to reactions that would not readily occur with unsubstituted 2-pyrrolidinone.

The presence of the electron-withdrawing carbamate group weakens the endocyclic C-N amide bond, facilitating ring-opening reactions under various conditions.

Hydrolytic Ring-Opening: In the presence of strong aqueous acid or base, the lactam ring can be hydrolyzed. This reaction breaks the C(O)-N bond, ultimately yielding 4-(ethoxycarbonylamino)butanoic acid. This contrasts with the hydrolysis of unsubstituted 2-pyrrolidinone, which yields 4-aminobutyric acid. chemicalbook.com

Reductive Ring-Opening: The C-N bond of N-acyl pyrrolidines can be cleaved reductively using a combination of a Lewis acid and photoredox catalysis. chemrxiv.org This method involves a single-electron transfer to the amide, promoted by the Lewis acid, which leads to a radical intermediate that undergoes site-selective C2-N bond cleavage. chemrxiv.org This strategy allows for the conversion of pyrrolidines into various acyclic structures. researchgate.net

Organometallic and Catalytic Ring-Opening: N-acyl and N-alkoxycarbonyl lactams undergo ring-opening reactions with organometallic reagents. acs.org A notable development is the nickel-catalyzed transamidation of N-acyl lactams. nih.govresearchgate.netacs.org This reaction involves the treatment of the N-acyl lactam with an aniline (B41778) derivative in the presence of a nickel catalyst, a ligand, and a reducing agent, leading to ring-opened amides in good yields. nih.govresearchgate.netacs.org The reaction is believed to proceed through the selective oxidative addition of the endocyclic C-N bond to a Ni(0) complex, followed by deinsertion of the carbonyl group and subsequent functionalization. nih.gov

The proposed mechanism for nickel-catalyzed ring-opening is detailed below:

Oxidative Addition: A low-valent nickel catalyst [Ni(0)] selectively inserts into the unstrained amide C-N bond of the lactam.

Intermediate Formation: This forms a five-membered metallacycle intermediate.

CO Deinsertion: The carbonyl group is removed from the metallacycle (deinsertion).

Reductive Elimination/Transamidation: The resulting organonickel species reacts with an amine, leading to the final ring-opened product and regeneration of the catalyst.

The N-ethoxycarbonyl group also influences the reactivity of the pyrrolidinone ring's carbon skeleton, particularly at the C3 position (α- to the carbonyl) and the C5 position (α- to the nitrogen).

α-Alkylation: The protons on the C3 carbon are acidic due to their position adjacent to the ring carbonyl group. The N-ethoxycarbonyl group further enhances this acidity. This allows for deprotonation with a suitable base (e.g., LDA, NaH) to form an enolate, which can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the C3 position. This is a common strategy for synthesizing substituted pyrrolidones. The related compound, Ethyl 2-oxopyrrolidine-3-carboxylate, is an example of a pyrrolidinone functionalized at this position. sigmaaldrich.comsigmaaldrich.comnih.gov

Functionalization via Ring Contraction: More complex transformations can also be achieved. In one synthetic route, an N-benzyloxy imide undergoes asymmetric allylic alkylation to create a stereogenic quaternary center, which is then reduced. A subsequent thermal ring contraction process can yield a carbamate-protected 2,2-disubstituted pyrrolidine (B122466). nih.gov This demonstrates a sophisticated method for introducing functionality at the C2 position.

Functionalization via Cyclization: N-phenacylpyrrolidin-2-ones can be used to synthesize pyrrolizine systems through acid-catalyzed cyclization, showcasing how the pyrrolidinone core can act as a scaffold for building more complex heterocyclic structures. researchgate.net

Functionalization of the Pyrrolidinone Core

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving the pyrrolidine ring is critical for its application in asymmetric synthesis and drug discovery. The N-ethoxycarbonyl group, similar to the N-Boc group, plays a significant role in influencing the stereochemical outcome of reactions at the alpha positions.

In the palladium-catalyzed decarboxylative allylic alkylation of lactams, the choice of chiral ligand and solvent has a profound impact on enantioselectivity. nih.gov For instance, using the electron-poor (S)-(CF3)3-t-BuPHOX ligand was found to be superior, and enantiomeric excess generally increased as the solvent system became less polar. nih.gov With an N-benzoyl substrate, this system achieved >96% ee across various solvents, indicating a robust and highly stereoselective transformation. nih.gov

Diastereoselective reactions are also prominent. The reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines using NaBH4/AcOH or heterogeneous hydrogenation shows that the steric factors of substituents on the pyrrolidinone ring influence both yield and diastereoselectivity. koreascience.kr Similarly, the diastereospecific 1,3-dipolar cycloaddition of a nitrone with dimethyl maleate (B1232345) has been used to synthesize functionalized (5-oxopyrrolidin-2-yl)phosphonates as a single diastereoisomer. mdpi.com Copper-promoted intramolecular aminooxygenation of alkenes can produce 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). nih.gov

| Reaction Type | Key Factor | Observation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Allylic Alkylation | Ligand Electronics | Electron-poor (S)-(CF3)3-t-BuPHOX ligand is superior to (S)-t-BuPHOX. | High enantioselectivity (>96% ee) | nih.gov |

| Pd-Catalyzed Allylic Alkylation | Solvent Polarity | Less polar solvents (e.g., toluene (B28343), MTBE) increase enantiomeric excess. | Improved enantioselectivity | nih.gov |

| Reduction of Dioxo-pyrrolidines | C5-Substituent Sterics | Steric bulk at the C5 position influences the approach of the reducing agent. | Controlled diastereoselectivity | koreascience.kr |

| 1,3-Dipolar Cycloaddition | Reaction Pathway | Reaction of N-benzyl-C-(diethoxyphosphoryl)nitrone with dimethyl maleate proceeds diastereospecifically. | Single diastereoisomer formed | mdpi.com |

| Intramolecular Aminooxygenation | Substrate Structure (α-substitution) | α-Substituted 4-pentenyl sulfonamides lead to a favored transition state. | High diastereoselectivity for 2,5-cis product (dr >20:1) | nih.gov |

Investigations into Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions of this compound and its analogs is crucial for optimizing reaction conditions and selectivity. This has been approached through both computational studies and experimental techniques.

Computational quantum chemical studies have been used to elucidate complex reaction mechanisms. nih.govresearchgate.net For example, in a one-pot synthesis of pyrrolidinedione derivatives, density functional theory (DFT) calculations were used to map the entire reaction pathway, including Michael addition, a Nef-type rearrangement, and cyclization. researchgate.netrsc.org These studies identified the energy barriers for each step, revealing that the tautomerization of an intermediate has a high energy barrier (197.8 kJ mol⁻¹), while the final cyclization step is very facile (11.9 kJ mol⁻¹). researchgate.net Such computational models can also assess the stability of intermediates; calculations showed that using an ethyl ester of a substrate led to intermediates that were 10–16 kJ mol⁻¹ more stable than with the unsubstituted substrate. nih.govrsc.org

Experimental methods provide direct evidence for reaction pathways. In the study of the enantioselective α-arylation of N-Boc pyrrolidine, the 2-pyrrolidinozinc reagent intermediate was found to be stereochemically stable up to 60°C. nih.gov Furthermore, the entire process was monitored using in situ ReactIR spectroscopy, allowing for real-time observation of the consumption of reactants and the formation of intermediates and products. acs.org Mechanistic insights from kinetic studies have also been shown to be key for the optimization of organocatalytic reactions involving pyrrolidine-based catalysts. mdpi.com

| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane (B149229) to coumarin | 21.7 | researchgate.net |

| Proton Transfer (Tautomerization) | Proton transfer from methylene (B1212753) to the nitro group | 197.8 | researchgate.net |

| Oxygen Migration (Nef-type) | Rearrangement within the nitromethyl group (water-assisted) | 142.4 | researchgate.net |

| Tautomerization for Cyclization | Tautomerization of nitrosohydroxymethyl group | 178.4 | researchgate.net |

| Cyclization | Final ring-closing step | 11.9 | researchgate.net |

Theoretical and Computational Chemistry Studies of Ethyl 2 Oxopyrrolidine 1 Carboxylate

Electronic Structure and Molecular Orbital Theory Analysis

The electronic behavior of a molecule is governed by the distribution of its electrons in various molecular orbitals. Molecular Orbital (MO) theory helps in understanding chemical reactivity and electronic transitions. The most critical orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For the core 2-pyrrolidone structure, detailed Density Functional Theory (DFT) studies have been performed to analyze its electronic properties. nih.govacs.org These studies employ methods like Natural Bond Orbital (NBO) analysis to understand orbital interactions, such as the delocalization of the nitrogen lone pair into the carbonyl π* anti-bonding orbital, which contributes to the amide resonance and the planarity of the N-C=O group. nih.govacs.org

The introduction of an ethyl carboxylate group at the nitrogen atom in Ethyl 2-oxopyrrolidine-1-carboxylate significantly influences its electronic structure. This electron-withdrawing group is expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to unsubstituted 2-pyrrolidone.

Quantum-chemical calculations on a series of N-substituted pyrrolidinones illustrate the influence of different substituents on electronic properties. arabjchem.org By analyzing these related structures, we can infer the expected electronic characteristics of this compound.

Table 1: Calculated Electronic Properties of Related Pyrrolidinone Derivatives (B3LYP/6-31G)*

This interactive table presents data from a study on related compounds to illustrate substituent effects. Data for this compound is inferred.

| Compound Name | Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -CH₂CH₂SCH₂CH₂OH | -8.91 | 1.14 | 10.05 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -CH₂CH₂PO(OEt)₂ | -9.69 | 0.46 | 10.15 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -CH₂CH₂SCH₂COOH | -9.41 | 0.08 | 9.49 |

| This compound (Inferred) | -COOCH₂CH₃ | ~ -9.5 to -10.0 | ~ 0.1 to -0.5 | ~ 9.6 to 9.5 |

Data sourced from a computational study on various pyrrolidinone derivatives. arabjchem.org

Conformational Analysis and Energy Landscapes

The five-membered pyrrolidone ring is not planar and can adopt several low-energy conformations, typically described as "envelope" or "twist" forms. In an envelope conformation, one atom is out of the plane formed by the other four. In a twist conformation, two adjacent atoms are displaced on opposite sides of a plane. Computational methods, including molecular mechanics (MM) and ab initio calculations, are used to map the potential energy surface and identify the most stable conformers and the energy barriers between them. researchgate.net

For this compound, conformational analysis involves two key aspects:

Ring Puckering: Determining the preferred conformation (envelope or twist) of the pyrrolidone ring. The exact nature of the pucker (e.g., which atom is out of plane in an envelope) is influenced by the steric and electronic demands of the substituent.

Studies on related N-acyl lactams show that a planar arrangement of the lactam N, the lactam carbonyl, and the acyl group is generally preferred to maximize amide-type resonance. However, steric hindrance can cause deviations from planarity. The energy landscape would reveal the relative energies of different conformers and the transition states connecting them, providing insight into the molecule's flexibility and dynamic behavior in solution.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating the structures of all intermediates and, crucially, the transition states (TS) that connect them. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate.

While specific reaction mechanism studies for this compound are not prominent, research on the synthesis of substituted pyrrolidines provides a clear framework. For example, computational analysis of the aza-Cope-Mannich reaction to form pyrrolidines has been used to understand how electron-withdrawing groups on the nitrogen atom affect the activation energy and stereoselectivity of the reaction. emich.edu

For this compound, a key reaction is its formation, often via the acylation of 2-pyrrolidone with a reagent like ethyl chloroformate. A theoretical study of this reaction would model the following:

Step 1: Nucleophilic Attack: The attack of the 2-pyrrolidone nitrogen (or its conjugate base) on the carbonyl carbon of ethyl chloroformate.

Step 2: Tetrahedral Intermediate: Formation of a high-energy tetrahedral intermediate.

Step 3: Leaving Group Departure: Elimination of the chloride ion to yield the final product.

By characterizing the transition state for the rate-determining step, chemists can computationally screen different reaction conditions (e.g., solvents, bases) to find those that lower the activation barrier and improve reaction yield.

Spectroscopic Property Prediction and Validation

DFT and other ab initio methods can accurately predict various spectroscopic properties, including vibrational (IR and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

A detailed DFT study on the 2-pyrrolidone monomer and its hydrogen-bonded dimers successfully calculated its vibrational frequencies. nih.govacs.org The calculated values, when appropriately scaled to account for systematic errors in the computational method, show excellent agreement with experimental data. This allows for confident assignment of spectral bands to specific molecular motions.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the 2-Pyrrolidone Monomer

This interactive table demonstrates the validation of computational methods by comparing predicted data for the parent 2-pyrrolidone molecule with experimental findings.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency (Gas Phase) |

| N-H Stretch | 3497 | 3489 |

| C=O Stretch (Amide I) | 1753 | 1755 |

| CH₂ Scissoring | 1465 | 1462 |

| C-N Stretch | 1289 | 1290 |

Data sourced from a DFT study on 2-pyrrolidone. nih.gov

A similar computational analysis of this compound would be expected to predict its key spectroscopic features. This would include two distinct carbonyl stretching frequencies—one for the lactam carbonyl and one for the ester carbonyl—as well as the various C-H and C-O stretching and bending modes characteristic of the ethyl group. Comparing these predicted spectra with experimental results would provide definitive validation of the molecule's computed equilibrium structure.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond HOMO-LUMO analysis, a range of reactivity descriptors can be calculated using quantum chemistry to provide a more nuanced picture of a molecule's reactivity. These are often conceptualized within the framework of Conceptual DFT.

Key reactivity descriptors include:

Global Descriptors: These describe the reactivity of the molecule as a whole.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

Local Descriptors: These indicate the reactivity at specific atomic sites within the molecule.

Fukui Functions: Identify the sites most susceptible to nucleophilic, electrophilic, or radical attack.

Mulliken Atomic Charges: Provide an estimate of the electron distribution, highlighting electropositive (electrophilic) and electronegative (nucleophilic) centers.

For this compound, calculations would likely show that the two carbonyl carbons are the most electrophilic sites and thus most susceptible to nucleophilic attack. The carbonyl oxygen atoms would be the primary nucleophilic centers. These descriptors are invaluable for predicting how the molecule will interact with other reagents.

Table 3: Calculated Global Reactivity Descriptors for Related Pyrrolidinone Derivatives

This interactive table shows descriptors calculated from the HOMO/LUMO energies presented in Table 1, illustrating how reactivity indices are derived.

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| HTEP | 3.885 | 5.025 | 1.50 |

| EOEP | 4.615 | 5.075 | 2.10 |

| OETA | 4.665 | 4.745 | 2.29 |

Calculated using the formulas: χ = -(E_HOMO + E_LUMO)/2; η = (E_LUMO - E_HOMO)/2; ω = χ²/(2η). Data derived from reference arabjchem.org.

Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl 2 Oxopyrrolidine 1 Carboxylate

Application of Advanced NMR Techniques for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic investigation of Ethyl 2-oxopyrrolidine-1-carboxylate. One-dimensional (¹H and ¹³C) NMR provides initial structural confirmation, but advanced two-dimensional (2D) techniques are essential for a deeper understanding of its molecular framework and dynamic behavior.

Detailed research findings indicate that for N-substituted pyrrolidines, the conformation of the five-membered ring is a key area of investigation. researchgate.net The pyrrolidine (B122466) ring is not planar and typically adopts envelope or twist puckered conformations. nih.gov The ratio and nature of these conformers can be influenced by substituents. nih.gov For N-acylpyrrolidines, the N-acyl group tends to force substituents at the 2- and 5-positions into an axial orientation, which significantly restricts the possible conformations of the ring. researchgate.net

Advanced NMR experiments are critical for these conformational studies:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the pyrrolidine ring and the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the ethyl carboxylate group and the pyrrolidine nitrogen, as well as the positions of substituents on the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, providing crucial data on the 3D structure and preferred conformation of the molecule.

By comparing experimental NMR data with theoretical calculations from computational chemistry (like DFT methods), researchers can build reliable models of the predominant conformers in solution. researchgate.net This combined approach is invaluable for understanding how the molecule's structure influences its reactivity and for elucidating the mechanisms of reactions in which it participates. For instance, in studies of related pyroglutamate (B8496135) systems, NMR has been instrumental in confirming the cyclic structure in complex biological samples. creative-proteomics.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges for similar functional groups and structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C=O (Lactam) | - | ~174-176 | Carbonyl carbon of the five-membered ring. |

| C=O (Ester) | - | ~150-152 | Carbonyl carbon of the N-carboxylate group. |

| CH₂ (Position 3) | ~2.1-2.3 | ~18-20 | Methylene (B1212753) group adjacent to the lactam carbonyl. |

| CH₂ (Position 4) | ~2.0-2.2 | ~31-33 | Methylene group adjacent to the nitrogen. |

| CH₂ (Position 5) | ~3.7-3.9 | ~45-47 | Methylene group of the pyrrolidine ring. |

| O-CH₂ (Ethyl) | ~4.2-4.4 | ~62-64 | Methylene group of the ethyl ester. |

| CH₃ (Ethyl) | ~1.2-1.4 | ~14-15 | Methyl group of the ethyl ester. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Reaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational landscape of this compound. These methods are sensitive to changes in bond vibrations and molecular symmetry.

IR spectroscopy is particularly effective for identifying the characteristic functional groups within the molecule. The spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups:

Lactam C=O stretch: Typically observed in the range of 1700-1750 cm⁻¹.

Ester C=O stretch: Found at a higher frequency, usually between 1750-1780 cm⁻¹, due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.

Other significant peaks include C-N and C-O stretching vibrations. Studies on related compounds, like pyroglutamic acid, have shown that the exact positions of these peaks can shift depending on the molecular environment, such as interactions with other molecules or surfaces. nasa.gov These shifts can be used to study reaction kinetics, for example, by monitoring the disappearance of reactant peaks and the appearance of product peaks over time.

Raman spectroscopy provides complementary information. While carbonyl stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. This can be advantageous for studying the hydrocarbon backbone of the pyrrolidine ring.

Combining experimental IR and Raman data with quantum chemical calculations allows for a detailed assignment of the vibrational modes. mdpi.com This synergy is crucial for conformational analysis, as different conformers (e.g., envelope vs. twist) will have distinct vibrational spectra. By tracking changes in the spectra, researchers can study conformational equilibria and the structural transformations that occur during chemical reactions.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Ester) | 1750-1780 | Strong |

| C=O Stretch (Lactam) | 1700-1750 | Strong |

| C-N Stretch | 1100-1300 | Medium |

| C-O Stretch (Ester) | 1000-1250 | Strong |

Mass Spectrometry Approaches for Reaction Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. It is also a primary tool for identifying intermediates and byproducts, thereby clarifying reaction pathways. creative-proteomics.com

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be analyzed. This allows for the identification of components even at very low concentrations. In the context of this compound, MS is crucial for:

Confirming Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high precision, confirming its elemental composition (C₇H₁₁NO₃). creative-proteomics.com

Structural Elucidation through Fragmentation: In the mass spectrometer, the molecule is ionized and breaks apart into characteristic fragment ions. Analyzing the fragmentation pattern (the mass-to-charge ratios of the fragments) provides a fingerprint that helps confirm the structure. For example, common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO).

Reaction Monitoring: By taking samples from a reaction at different time points and analyzing them by LC-MS, chemists can track the consumption of reactants and the formation of products and intermediates. This is essential for optimizing reaction conditions and understanding the reaction mechanism.

Isotope Labeling Studies: In mechanistic studies, reactants containing stable isotopes (e.g., ¹³C, ¹⁸O, ²H) can be used. MS can then detect the incorporation of these isotopes into the product and intermediates, providing definitive evidence for proposed reaction pathways. psu.edu For example, studies on the conversion of γ-glutamyl peptides to pyroglutamate have used deuterium-labeled reagents to track the transformation via GC-MS. nih.gov

Table 3: Potential Mass Spectrometry Fragments of this compound Based on the molecular weight of 157.17 g/mol .

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 157 | [M]⁺ | - |

| 129 | [M - CO]⁺ | Carbon Monoxide |

| 112 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 84 | [C₄H₆NO]⁺ | Carboethoxy group |

| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ | Multiple fragmentation steps |

X-ray Crystallography in Structural Elucidation for Advanced Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may present challenges, the technique is widely applied to its more complex derivatives to unambiguously establish their structure and stereochemistry. researchgate.net

Crystallographic analysis provides a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements that can be compared with theoretical models.

Torsional Angles: These define the conformation of the molecule, providing a clear picture of the pyrrolidine ring pucker (e.g., envelope or twist conformations) and the orientation of the N-carboxylate substituent. nih.gov

Stereochemistry: For chiral derivatives, X-ray crystallography provides absolute configuration.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through forces like hydrogen bonding and van der Waals interactions, which can influence the physical properties of the material. nih.govnih.gov

For example, a study on Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, a substituted derivative, revealed that the five-membered pyrrolidine rings adopt envelope conformations. nih.gov Such studies are crucial in fields like medicinal chemistry and materials science, where a detailed understanding of the 3D structure is essential for designing molecules with specific biological activities or physical properties. The data obtained from crystallography serves as a benchmark for validating the results of computational modeling and solution-state NMR conformational studies. nih.govnih.gov

Chromatographic Methodologies for Studying Reaction Kinetics and Purity in Research

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in research involving this compound. creative-proteomics.com They are employed for both qualitative and quantitative analysis, playing a central role in assessing purity and studying reaction dynamics.

Purity Assessment: After synthesis, it is essential to determine the purity of this compound. HPLC, often coupled with a UV detector, is the method of choice. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area of the peak is proportional to the concentration, allowing for quantification of the main component and any impurities present. For volatile derivatives, GC with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used. nih.gov

Reaction Kinetics: Chromatography is a powerful technique for monitoring the progress of a chemical reaction over time. By withdrawing small aliquots from the reaction mixture at specific intervals and analyzing them by HPLC or GC, researchers can quantify the concentrations of reactants, intermediates, and products. Plotting these concentrations versus time allows for the determination of reaction rates and the elucidation of the rate law. This kinetic data is fundamental to understanding the reaction mechanism and for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize product yield and minimize byproduct formation. For example, during the fractionation of crude venom from Conus virgo, reverse-phase HPLC was used to isolate and characterize pyroglutamyl peptides. psu.edu Similarly, HPLC-MS is used to cross-validate NMR results in the characterization of post-translational modifications like pyroglutamate formation in proteins. researchgate.net

Derivatives and Analogues of Ethyl 2 Oxopyrrolidine 1 Carboxylate in Academic Research

Synthesis and Structural Characterization of N-Alkoxycarbonyl Pyrrolidinone Analogues

The synthesis of N-alkoxycarbonyl pyrrolidinone analogues is a significant area of research, driven by the utility of these compounds as intermediates for more complex molecules, including fused heterocycles and analogues of anticancer drugs. acs.org Academic studies have explored various synthetic routes to access these valuable scaffolds.

A prevalent method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. acs.orgbath.ac.uk This approach provides N-alkoxycarbonyl pyrroles in a single, high-yielding step, allowing for the introduction of common amine protecting groups onto the pyrrole (B145914) nitrogen. acs.orgbath.ac.uk Another strategy for creating substituted pyrrolidinones is through the cyclization of acyclic precursors. For instance, the intramolecular cyclization of N-alkoxyl amines, formed from the reduction of oximes, can produce 2,4-disubstituted N-alkoxyl pyrrolidines stereoselectively. nih.gov More complex structures, such as densely substituted pyrrolidines, can be achieved through [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, a method that can generate up to four stereogenic centers with high diastereoselectivity. acs.org

The structural characterization of these newly synthesized analogues is crucial for confirming their identity and stereochemistry. Researchers routinely employ a suite of spectroscopic techniques. ipb.pt Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C experiments, is fundamental for elucidating the molecular framework. ipb.ptbg.ac.rs Advanced 2D NMR techniques like COSY, HMBC, HSQC, and NOESY are often used to resolve complex structures and establish the relative stereochemistry of substituents. ipb.ptmdpi.com High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while Infrared (IR) spectroscopy helps identify key functional groups, such as the characteristic C=O stretching vibrations of the ester and the γ-lactam ring. bg.ac.rs

| Analogue Type | Synthetic Method | Key Characterization Techniques | Reference |

|---|---|---|---|

| N-Alkoxycarbonyl Pyrroles | Condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran | TLC, NMR, Column Chromatography | acs.orgbath.ac.uk |

| N-[4'-(Alkoxycarbonyl)phenyl]-3-pyrrolidinones | Condensation of 4-bromo-1,2-epoxybutane with an appropriate aminobenzoate | NMR (1H, 13C), Elemental Analysis | acs.org |

| 2,4-Disubstituted N-alkoxyl Pyrrolidines | Intramolecular SN2' cyclization of N-alkoxyl amines | GC/MS, NMR (1H) | nih.gov |

| Densely Substituted Pyrrolidines | [3+2] Cycloaddition of N-tert-butanesulfinylazadienes and azomethine ylides | NMR, HRMS | acs.org |

| Fulleropyrrolidines | [3+2] Cycloaddition of in situ generated azomethine ylides to C60 | NMR (1H, 13C), IR | bg.ac.rs |

Investigation of Structural Modifications on Reactivity Profiles

The introduction of an N-alkoxycarbonyl group, as seen in Ethyl 2-oxopyrrolidine-1-carboxylate, significantly influences the reactivity of the pyrrolidinone ring. This substituent is electron-withdrawing, which has profound effects on the molecule's chemical behavior. acs.org

Academic research has demonstrated that N-alkoxycarbonyl protection provides a distinct reactivity profile compared to other protecting groups like N-sulfonyls. acs.org For example, in acylation reactions, N-alkoxycarbonyl pyrroles are much more resistant to isomerization than their N-tosyl counterparts. acs.org This is attributed to the fact that the N-alkoxycarbonyl group renders the pyrrole more electron-poor and thus less susceptible to protonation, a key step in the isomerization process. acs.org This difference in reactivity is a valuable tool for chemists, allowing for selective functionalization of the pyrrole ring. acs.orgbath.ac.uk

Structural modifications at other positions on the pyrrolidine (B122466) ring also have a marked impact on reactivity, particularly in the context of biological activity. In studies of pyrrolidine analogues as enzyme inhibitors, the stereochemistry and nature of substituents are critical. For instance, in a series of N-acetylamino pyrrolidine analogues designed as β-N-acetylhexosaminidase (β-HexNAcase) inhibitors, only those with specific configurations corresponding to naturally occurring inhibitors showed potent activity. nih.gov This highlights the importance of the precise three-dimensional arrangement of functional groups for effective interaction with a biological target. nih.gov Similarly, for pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside acetyltransferase, modifications to substituents at various positions on the scaffold resulted in differing effects on inhibitory properties, underscoring the sensitivity of the structure-activity relationship (SAR).

| Structural Modification | Observed Effect on Reactivity/Activity | Research Context | Reference |

|---|---|---|---|

| N-alkoxycarbonyl vs. N-sulfonyl group | N-alkoxycarbonyl pyrroles are more resistant to isomerization during acylation reactions. | Synthetic methodology development | acs.org |

| Configuration of pyrrolidine ring | Only specific stereoisomers showed potent inhibition of β-HexNAcases. | Enzyme inhibitor design | nih.gov |

| Presence of 1-N-acetylamino group | Crucial for potent inhibition of β-HexNAcases; 1-amino analogues lost activity. | Enzyme inhibitor design | nih.gov |

| Substituents at C-3 of pyrrolidine-2,5-dione | Strongly affects anticonvulsant activity in SAR studies. | Drug discovery | nih.gov |

| Substituents on phenyl ring of 2-phenylpyrrolidine | Electron-withdrawing groups increase yield in transaminase-triggered cyclizations. | Biocatalysis | acs.org |

Systematic Studies of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of pyrrolidinone analogues are intrinsically linked to the nature and position of their substituents. Systematic studies aim to understand and predict how these properties are affected by structural changes, which is essential for designing molecules with desired functions, from organocatalysts to bioactive compounds.

The N-alkoxycarbonyl group itself exerts a significant electron-withdrawing effect on the pyrrolidine ring. acs.org This electronic influence enhances the stability of the ring but also deactivates it towards certain electrophilic substitutions while enabling others, as seen in the distinct acylation reactivity. acs.org Computational studies have confirmed that N-alkoxycarbonyl pyrroles are more electron-poor than N-sulfonyl pyrroles, which rationalizes their observed differences in reactivity. acs.org

The basicity of the pyrrolidine nitrogen, a key factor in its use as an organocatalyst, is highly sensitive to substituents. Research has shown that charged substituents, in particular, have a strong effect on basicity. nih.gov Furthermore, the puckering of the pyrrolidine ring can be controlled by the stereoelectronic effects of substituents, for example at the C-4 position, which in turn influences how the molecule presents itself for interaction. nih.gov

Steric hindrance is another critical factor. In organocatalyzed asymmetric reactions, the enantioselectivity is often dictated by the steric bulk of substituents on the pyrrolidine catalyst. researchgate.net For instance, catalysts with larger α-substituents, like a diarylmethoxymethyl group, can achieve higher selectivity by creating a more defined chiral pocket that directs the approach of the reactants. researchgate.net Computational studies often reveal that stereoselectivity arises from a combination of factors, including steric repulsion, torsional strain, and stabilizing weak interactions at the transition state. acs.orgresearchgate.net In biocatalysis, steric interactions within an enzyme's active site can limit the substrate scope, but protein engineering can be used to accommodate bulkier substituents. acs.org

| Substituent/Modification | Property Affected | Observed Effect | Reference |

|---|---|---|---|

| N-Alkoxycarbonyl group | Electronic | Acts as an electron-withdrawing group, making the pyrrole ring more electron-poor. | acs.org |

| α-Substituents (e.g., diphenylmethyl) | Steric/Electronic | Steric hindrance from bulky groups dominates stereoselectivity in asymmetric Michael additions. | researchgate.net |

| C-4 Substituents (e.g., fluorine) | Stereoelectronic | Controls the puckering of the pyrrolidine ring (Cγ-exo vs. Cγ-endo conformation). | nih.gov |

| Substituents on a phenyl ring attached to pyrrolidine | Electronic | Electron-withdrawing groups increase electrophilicity and reactivity in biocatalytic cyclizations. | acs.org |

| Size of lactam ring fused to a phenol | Steric/Electronic | Affects oxidation potential and H-atom transfer reactivity in antioxidant studies. | acs.org |

Future Directions and Emerging Research Avenues for Ethyl 2 Oxopyrrolidine 1 Carboxylate

Development of Novel Synthetic Strategies for its Derivatives

The core 2-pyrrolidone structure is a privileged motif found in numerous natural products and pharmaceuticals. Consequently, the development of efficient and novel synthetic routes to its derivatives is a perpetual area of interest in organic chemistry. Future research is geared towards methods that offer high efficiency, atom economy, and the ability to introduce diverse functionalities.

Recent advancements have moved beyond traditional cyclization methods. One promising approach involves the use of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations . This transition-metal-free method allows for the construction of highly functionalized 2-pyrrolidones from simple aldehydes and α-bromo-N-cinnamylamides with high yields and excellent functional group tolerance. elsevierpure.com Another innovative strategy is the Smiles-Truce cascade reaction , which enables the one-pot synthesis of densely functionalized pyrrolidinones from readily available arylsulfonamides and cyclopropane (B1198618) diesters under simple basic conditions. mdpi.com This method is notable for its operational simplicity and scalability.

Furthermore, cascade reactions involving metal carbenoids are emerging as a powerful tool. For instance, zinc-catalyzed cascade reactions of enynal-derived zinc carbenoids with β-arylaminoketones provide access to functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity under mild conditions. clockss.org These cascade processes are highly efficient as they combine multiple bond-forming events in a single operation.

The table below summarizes some of the novel synthetic strategies for 2-pyrrolidone derivatives.

| Synthetic Strategy | Key Features | Starting Materials | Ref. |

| NHC-Catalyzed Radical Tandem Cyclization | Transition-metal-free, broad substrate scope, high functional group compatibility. | Aldehydes, α-bromo-N-cinnamylamides | elsevierpure.com |

| Smiles-Truce Cascade | Metal-free, operationally simple, one-pot synthesis of densely functionalized products. | Arylsulfonamides, cyclopropane diesters | mdpi.com |

| Zinc Carbenoid Cascade | High diastereoselectivity, mild reaction conditions, use of earth-abundant metal catalyst. | Enynals, β-arylaminoketones | clockss.org |

| Knoevenagel–Michael-hydrolysis-lactamization (KMHL-D) sequence | One-pot multicomponent reaction, mild conditions, synthesis of 3-substituted pyroglutamic acid derivatives. | Meldrum's acid, aldehydes, Schiff's bases | rsc.org |

Exploration of Unconventional Reactivity Pathways

Beyond the synthesis of the pyrrolidone core, researchers are exploring unconventional ways to manipulate this scaffold to access novel molecular architectures. This includes ring-opening reactions, cycloadditions, and unusual side reactions that can be harnessed for synthetic purposes.

The N-acyl lactam functionality in ethyl 2-oxopyrrolidine-1-carboxylate imparts unique reactivity. This "reactive peptide bond" can be susceptible to nucleophilic attack under specific conditions, leading to ring-opening reactions . For example, the hydrolysis of 1-acyl-2-pyrrolidinone derivatives can release gamma-aminobutyric acid (GABA) analogs, suggesting a potential prodrug strategy. chemicalbook.com The development of selective ring-opening methodologies, perhaps using enzymatic or specific catalytic conditions, could provide access to a range of linear, functionalized molecules from a common cyclic precursor.

Cycloaddition reactions represent another promising avenue. While the pyrrolidone ring itself is generally not a reactive diene or dienophile, derivatives with appended unsaturation can participate in such reactions. For instance, α,β-unsaturated bicyclic lactams derived from (S)-pyroglutamic acid have been shown to be excellent substrates in cycloaddition reactions, proceeding with high regio- and diastereocontrol. researchgate.net The exploration of [3+2] and [4+2] cycloaddition reactions with derivatives of this compound could lead to complex polycyclic systems that would be difficult to access through other means. Theoretical studies on the cycloaddition reactions of related five-membered ring systems can provide valuable insights into the feasibility and selectivity of such transformations. nih.gov

Unforeseen side reactions can also be exploited. For example, the formation of diketopiperazines has been observed as a side reaction during the coupling of pyroglutamic acid in peptide synthesis. researchgate.net While often considered a nuisance, under controlled conditions, this reactivity could be developed into a deliberate strategy for the synthesis of these cyclic dipeptides.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery and organic synthesis. For this compound and its derivatives, advanced computational approaches are being employed to predict their properties, reactivity, and biological activity, thereby guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are being used to correlate the structural features of 2-pyrrolidinone (B116388) derivatives with their biological activities. For example, 2D- and 3D-QSAR models have been developed to understand the requirements for the anti-inflammatory, elsevierpure.com antiarrhythmic, mdpi.comwikipedia.org and Mcl-1 inhibitory activities clockss.orggoogle.com of pyrrolidine (B122466) and pyrrolidinone derivatives. These models help in identifying key structural motifs that are either favorable or unfavorable for a particular biological activity, thus enabling the rational design of more potent compounds.

Molecular docking simulations are another powerful tool, providing insights into the binding modes of 2-pyrrolidinone derivatives with their biological targets. For instance, docking studies have been used to elucidate the interactions of pyrrolidinone-based inhibitors with enzymes like lipoxygenase elsevierpure.com and α-mannosidase. researchgate.net These studies can reveal crucial hydrogen bonding and hydrophobic interactions, which can then be used to guide the design of new derivatives with improved binding affinity.

Density Functional Theory (DFT) calculations are being used to study the electronic structure and reactivity of these molecules. acs.orgnih.gov DFT can be used to calculate various reactivity descriptors, predict the stereoselectivity of reactions, and elucidate reaction mechanisms. For example, DFT studies can help in understanding the regio- and stereoselectivity of cycloaddition reactions involving pyroglutamate (B8496135) derivatives. nih.gov

The integration of these computational methods allows for a more holistic and predictive approach to the study of this compound and its derivatives, accelerating the discovery of new bioactive molecules and synthetic methodologies.

The table below provides an overview of the application of computational methods to 2-pyrrolidone derivatives.

| Computational Method | Application | Insights Gained | Ref. |

| QSAR | Predicting anti-inflammatory, antiarrhythmic, and anticancer activity. | Identification of key structural features for bioactivity. | elsevierpure.commdpi.comclockss.orgwikipedia.orggoogle.com |

| Molecular Docking | Studying binding modes with enzymes like lipoxygenase and α-mannosidase. | Understanding crucial intermolecular interactions (H-bonding, hydrophobic contacts). | elsevierpure.comresearchgate.net |

| DFT | Investigating electronic structure, reactivity, and reaction mechanisms. | Prediction of reaction selectivity and elucidation of mechanistic pathways. | nih.govacs.orgnih.gov |

Integration into New Methodologies in Organic Synthesis Research

Beyond being a target for synthesis, this compound and its parent compound, pyroglutamic acid, are being increasingly integrated as key components in the development of new synthetic methodologies. Their rigid, chiral scaffold makes them particularly valuable in asymmetric synthesis.

(S)-Pyroglutamic acid, readily available from L-glutamic acid, is a widely used chiral auxiliary and building block . researchgate.net It can be used to control the stereochemistry of reactions, such as in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, which are core structures in many indole (B1671886) alkaloids. elsevierpure.com The pyroglutamic acid moiety can be introduced to guide a diastereoselective reaction and then subsequently removed, transferring its chirality to the product.

Derivatives of pyroglutamic acid are also finding use in multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the reactants. Novel MCRs have been developed for the synthesis of complex pyroglutamic acid derivatives themselves, rsc.org and the use of pyroglutamate-derived starting materials in other MCRs is an active area of research. For example, the Ugi multicomponent reaction has been employed for the synthesis of quaternary α-substituted pyroglutamic acids. clockss.org

Furthermore, the pyrrolidine scaffold is a cornerstone in the field of organocatalysis . Chiral pyrrolidine derivatives, many of which can be synthesized from pyroglutamic acid, are among the most powerful and widely used organocatalysts for a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov The N-substituent of the pyrrolidine ring, which in the case of the title compound is an ethoxycarbonyl group, can be readily modified to tune the steric and electronic properties of the catalyst, thereby optimizing its performance for a specific reaction.

The integration of the pyroglutamate scaffold into these modern synthetic methodologies highlights its versatility and enduring importance in organic chemistry. Future research will likely see the development of new catalysts and chiral auxiliaries derived from this compound, further expanding its utility in the efficient construction of complex, enantioenriched molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.